



# Application Notes and Protocols: Apoptosis Assay with Lsd1-IN-25 in H1650 Cells

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Lsd1-IN-25** is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[1] LSD1 plays a critical role in tumorigenesis by regulating gene expression through the demethylation of histones and other non-histone proteins.[2] Inhibition of LSD1 has emerged as a promising therapeutic strategy to induce cancer cell death.[3] **Lsd1-IN-25** has been shown to induce apoptosis in the H1650 human NSCLC cell line, making it a valuable tool for cancer research and drug development.[4]

These application notes provide a summary of the apoptotic effects of **Lsd1-IN-25** on H1650 cells and detailed protocols for assessing apoptosis using standard cell-based assays.

## **Data Presentation**

The following tables summarize the quantitative data on the effects of **Lsd1-IN-25** on H1650 cells, as reported in the literature.[4]

Table 1: Induction of Apoptosis in H1650 Cells by Lsd1-IN-25



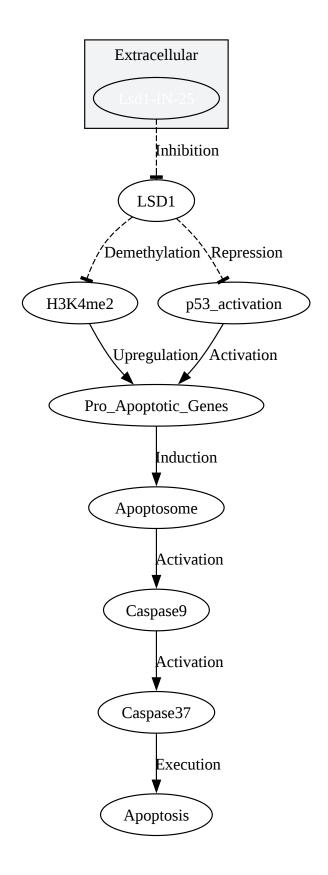
Treatment Concentration (μM)	Percentage of Apoptotic Cells (%)	Incubation Time
0 (Control)	12.7	24 hours
1	43.9	24 hours
2	44.5	24 hours
4	45.7	24 hours

Table 2: Effect of Lsd1-IN-25 on Cell Cycle Distribution in H1650 Cells

Treatment Concentration (μΜ)	Percentage of Cells in S Phase (%)	Incubation Time
0 (Control)	29.97	24 hours
1	33.32	24 hours
2	39.81	24 hours
4	43.26	24 hours

## **Signaling Pathway**

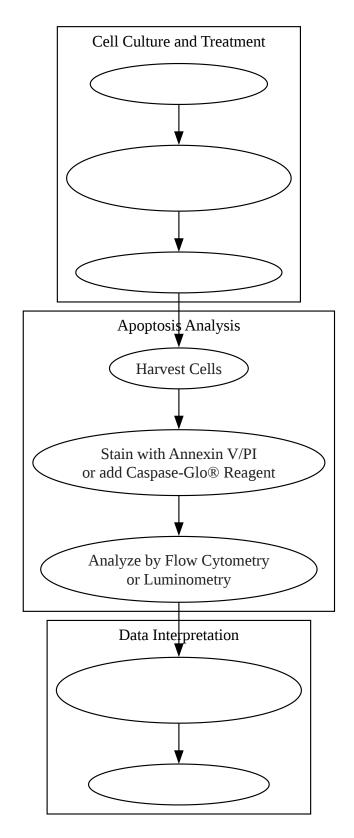




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## **Experimental Workflow**



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## **Experimental Protocols**

The following are detailed protocols for assessing apoptosis in H1650 cells treated with **Lsd1-IN-25**. These are standard methods and may require optimization for specific experimental conditions.

## Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

#### Materials:

- H1650 cells
- Lsd1-IN-25
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- · Flow cytometer

#### Procedure:

- Cell Seeding: Seed H1650 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Treatment: After allowing the cells to adhere overnight, treat them with Lsd1-IN-25 at final concentrations of 0 μM (vehicle control), 1 μM, 2 μM, and 4 μM.
- Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Cell Harvesting:



- o Carefully collect the culture medium, which may contain detached apoptotic cells.
- Wash the adherent cells with PBS.
- Trypsinize the adherent cells and combine them with the cells from the collected medium.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Discard the supernatant and wash the cell pellet with cold PBS.

#### Staining:

- Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10<sup>6</sup> cells/mL.
- Transfer 100 μL of the cell suspension to a flow cytometry tube.
- $\circ$  Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
- Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

#### Analysis:

- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour of staining.
- Use appropriate compensation controls for FITC and PI.
- Gate on the cell population and analyze the distribution of cells in the four quadrants:
  - Annexin V- / PI- (Live cells)
  - Annexin V+ / PI- (Early apoptotic cells)
  - Annexin V+ / PI+ (Late apoptotic/necrotic cells)
  - Annexin V- / PI+ (Necrotic cells)



# Protocol 2: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[6][7]

#### Materials:

- H1650 cells
- Lsd1-IN-25
- Complete cell culture medium
- White-walled 96-well plates suitable for luminescence measurements
- Caspase-Glo® 3/7 Assay System
- Luminometer

#### Procedure:

- Cell Seeding: Seed H1650 cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of culture medium.
- Treatment: After overnight incubation, treat the cells with **Lsd1-IN-25** at the desired concentrations (0, 1, 2, and 4 μM). Include wells with untreated cells as a negative control and wells with a known apoptosis inducer (e.g., staurosporine) as a positive control.
- Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
- Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
- Assay Procedure:
  - Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.



- Add 100 μL of the prepared Caspase-Glo® 3/7 Reagent to each well.
- Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
- Incubate the plate at room temperature for 1-3 hours, protected from light.
- Measurement:
  - Measure the luminescence of each well using a luminometer.
  - The luminescent signal is proportional to the amount of caspase-3/7 activity.
  - Calculate the fold change in caspase activity relative to the vehicle-treated control.

### Conclusion

**Lsd1-IN-25** is a potent inducer of apoptosis in H1650 NSCLC cells. The provided protocols for Annexin V/PI staining and caspase-3/7 activity assays are robust methods for quantifying the apoptotic effects of this and other LSD1 inhibitors. These assays are essential tools for the preclinical evaluation of novel anti-cancer agents targeting the epigenetic machinery of cancer cells.

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